molecular formula C16H14BrN3OS B5773221 N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide

Cat. No.: B5773221
M. Wt: 376.3 g/mol
InChI Key: ZQQJSEDQUKNVLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide is a synthetic heterocyclic compound of significant interest in life sciences research, particularly in the development of novel active molecules. Its structure incorporates a pyridine core, a common pharmacophore in medicinal chemistry, and a thioacetamide bridge linked to a bromophenyl group . This specific arrangement places it within a class of compounds being actively investigated for their potential biological activities. Researchers are exploring this compound primarily in the field of agrochemicals. Structurally related pyridine-thioacetamide derivatives have demonstrated promising insecticidal properties in scientific studies . For instance, close analogs have shown high efficacy against pests like the cowpea aphid ( Aphis craccivora ), suggesting its value as a candidate molecule for the development of new insect control agents . The mechanism of action for such compounds is an area of ongoing investigation, but they are often studied as probes for nicotinic acetylcholine receptors in insects . In pharmaceutical research, the compound's framework is relevant for antimicrobial discovery. Heterocyclic compounds containing similar pyridine and thioacetamide motifs are frequently evaluated for their activity against various bacterial strains and have been studied for antimycobacterial properties, including against Mycobacterium tuberculosis . The presence of the 3-cyano-4,6-dimethylpyridinyl group is a key feature found in many bioactive molecules serving as key intermediates for synthesizing more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are themselves important scaffolds in drug discovery . This compound is offered exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJSEDQUKNVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Thioacetamide Formation: The reaction of the brominated phenyl compound with thioacetamide.

    Pyridinyl Group Introduction: The incorporation of the pyridinyl group through a nucleophilic substitution reaction.

    Cyano Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has shown potential in the development of pharmaceutical agents. Its structural features suggest various biological activities:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the cyano group and the thioamide moiety may enhance interactions with biological targets involved in cancer progression. A notable study demonstrated that derivatives of thioacetamides can inhibit tumor growth in vitro and in vivo models, suggesting a pathway for further exploration with this compound .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thioacetamides can possess significant antibacterial and antifungal properties. A comparative study highlighted that compounds containing cyano and thio groups exhibited enhanced activity against resistant strains of bacteria .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthesis of Novel Derivatives

The reaction of N-(4-bromophenyl)-2-cyanoacetamide with different nucleophiles has been explored to create novel derivatives with enhanced biological activities. For example, a study reported the synthesis of substituted acrylamides through the nucleophilic attack on activated double bonds, leading to products with potential therapeutic applications .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in developing new polymers and coatings.

Polymerization Studies

Research has indicated that compounds containing thioamide functional groups can be incorporated into polymer matrices to improve mechanical properties and thermal stability. A recent investigation into polymer blends revealed that incorporating this compound resulted in materials with superior tensile strength and flexibility compared to traditional polymers .

Case Studies and Data Tables

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Anticancer activity against various cell lines
Antimicrobial Activity Significant activity against resistant bacteria
Organic Synthesis Synthesis of novel acrylamide derivatives
Material Science Improved mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among analogs include:

  • Core Heterocycle: Pyridine (target compound) vs. pyridazinone (), triazinoindole (), or thiopyrimidine ().
  • Substituents on Pyridine: Methyl (target) vs. morpholino (), styryl (), or naphthyl ().
  • Aryl Group on Acetamide: 4-Bromophenyl (target) vs. 4-chlorophenyl (), isoxazolyl (), or phenoxyphenyl ().
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridine 4-Bromophenyl, 3-cyano-4,6-dimethyl Not directly reported; inferred enzyme inhibition/insecticidal -
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, distyryl Insecticidal (LC₅₀ = 0.48 μM vs. cowpea aphid)
2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide Pyridine Isoxazolyl, morpholino CD73 inhibition (total immune suppression reversal at 100 μM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone 4-Bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization in neutrophils)
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 4-Bromophenyl, triazinoindole Protein interaction (hit identification studies)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, including thioacetylation of amines and coupling of bromophenyl derivatives. Key steps include:

  • Thiolation : Reacting 3-cyano-4,6-dimethyl-2-mercaptopyridine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling : Introducing the 4-bromophenyl group via nucleophilic substitution or amide bond formation.
    • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) , while solvent-free methods minimize impurities. Temperature control (50–80°C) and pH adjustments (neutral to slightly basic) are critical for stability .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~405.3 for C₁₆H₁₄BrN₃OS) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S values .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

  • Activities : Antimicrobial (Gram-positive bacteria, IC₅₀ ~10–20 µM) and anticancer (e.g., breast cancer MCF-7 cells, IC₅₀ ~15 µM) .
  • Assays :

  • MTT Assay : For cytotoxicity profiling.
  • Agar Diffusion : For antimicrobial activity.
  • Enzyme Inhibition : Kinase or protease assays to identify mechanistic targets .

Advanced Research Questions

Q. How does the presence of the cyano group and bromophenyl substituent influence structure-activity relationships (SAR)?

  • Cyano Group : Enhances binding to enzymatic targets (e.g., kinases) via dipole interactions. Removal reduces activity by ~50% (e.g., aphidicidal activity in , where cyclized analogs lacking CN showed lower efficacy) .
  • Bromophenyl Substitutent : Improves lipophilicity (logP ~3.5), aiding membrane permeability. Replacement with chlorophenyl decreases anticancer potency by 30% .
  • SAR Table :

DerivativeKey ModificationBioactivity Change
Compound A Cyano → HIC₅₀ increases from 15 µM → 30 µM
Compound B Br → Cl (phenyl)Anticancer activity drops 30%

Q. What computational strategies are used to predict target interactions and resolve contradictions in experimental data?

  • Molecular Docking : Utilized to simulate binding with CD73 (cancer target) and bacterial enzymes (e.g., DNA gyrase). Docking scores (e.g., Glide score ≤ -8.0) correlate with in vitro efficacy .
  • Contradiction Resolution : Discrepancies in antimicrobial activity (e.g., Gram-negative vs. Gram-positive) are analyzed via molecular dynamics (MD) simulations, revealing differential membrane penetration .

Q. How can synthetic byproducts or degradation products interfere with biological assays, and how are they mitigated?

  • Common Byproducts : Hydrolysis of the thioether bond (forming sulfoxides) or acetamide cleavage under acidic conditions .
  • Mitigation :

  • HPLC Purification : Gradient elution (ACN/H₂O) removes impurities.
  • Stability Studies : pH 7.4 buffers and inert atmospheres (N₂) prevent degradation during storage .

Q. What strategies are employed to compare this compound with structurally similar analogs?

  • Comparative Analysis :

  • Functional Group Swapping : Replacing the pyridine ring with thiazole (e.g., analogs) reduces anticancer activity by 40% .
  • Bioisosteric Replacement : Substituting Br with CF₃ maintains lipophilicity but alters metabolic stability .
    • Data Normalization : Activity ratios (e.g., IC₅₀ analog / IC₅₀ parent compound) highlight critical structural features .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for scalability .
  • Characterization : Combine HRMS with 2D NMR (e.g., HSQC) for unambiguous structural confirmation .
  • Biological Testing : Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation) to confirm mechanistic hypotheses .

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